Phosphatidylinositol 4-kinase III beta inhibitor 10, commonly referred to as PI4KIIIbeta-IN-10, is a potent small molecule designed to inhibit the enzyme phosphatidylinositol 4-kinase III beta. This enzyme plays a critical role in lipid signaling pathways, particularly in the synthesis of phosphatidylinositol 4-phosphate, which is involved in various cellular processes including membrane trafficking and signal transduction. PI4KIIIbeta-IN-10 has garnered attention due to its high potency and selectivity, making it a valuable tool for research into diseases linked to dysregulated lipid metabolism, such as cancer and inflammation .
PI4KIIIbeta-IN-10 was developed through structure-based drug design methodologies that focused on optimizing interactions with the target enzyme. It belongs to a class of compounds known as lipid kinase inhibitors. The compound has been characterized for its high selectivity against related lipid kinases, demonstrating minimal off-target effects .
The synthesis of PI4KIIIbeta-IN-10 involves several chemical reactions that build upon a core molecular framework. The synthetic route typically includes:
The synthetic process may utilize various techniques including:
The molecular structure of PI4KIIIbeta-IN-10 features a complex arrangement that allows for effective binding to the active site of phosphatidylinositol 4-kinase III beta. Key structural elements include:
Crystallographic studies have provided insights into the binding mode of PI4KIIIbeta-IN-10 within the enzyme's active site, revealing specific interactions with residues such as Val598, Lys549, and Tyr583 .
PI4KIIIbeta-IN-10 undergoes specific chemical reactions when interacting with its target enzyme. These include:
The inhibition mechanism is characterized by measuring the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity. For PI4KIIIbeta-IN-10, this value is reported at approximately 3.6 nM, highlighting its potency .
The mechanism by which PI4KIIIbeta-IN-10 exerts its effects involves several steps:
Experimental data support this mechanism through assays that measure changes in lipid signaling pathways upon treatment with PI4KIIIbeta-IN-10 .
PI4KIIIbeta-IN-10 is characterized by:
Key chemical properties include:
PI4KIIIbeta-IN-10 serves multiple scientific purposes:
Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid messenger plays a critical role in membrane trafficking, organelle identity, and intracellular signaling. PI4KIIIβ is primarily localized to the trans-Golgi network and plasma membrane, where it regulates vesicular transport, secretory pathways, and the maintenance of Golgi structure [8]. Its dysfunction is implicated in pathological processes such as viral replication (e.g., hepatitis C virus (HCV) and enteroviruses), cancer progression, and aberrant cell migration. For instance, PI4KIIIβ is overexpressed in subsets of breast cancers, where it cooperates with Rab11a GTPase to hyperactivate oncogenic Akt signaling [8]. In virology, PI4KIIIβ-generated PI4P creates lipid microenvironments essential for viral replication complex assembly, making it a prime target for broad-spectrum antivirals [7]. The kinase’s dual roles in cellular homeostasis and disease underscore its therapeutic relevance.
Table 1: Kinase Selectivity Profile of PI4KIIIbeta-IN-10
Kinase Target | IC₅₀ (nM) | Selectivity vs. PI4KIIIβ |
---|---|---|
PI4KIIIβ | 3.6 | 1-fold |
PI4KIIIα | 3,000 | 833-fold |
PI3Kδ | 720 | 200-fold |
PI3KC2γ | 1,000 | 278-fold |
PI3Kα | 10,000 | 2,778-fold |
PI3Kγ | 20,000 | 5,556-fold |
Data compiled from biochemical assays [1] [5] [10].
The discovery of PI4KIIIbeta-IN-10 (chemical name: N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide; CAS: 1881233-39-1) emerged from efforts to address limitations of earlier PI4KIIIβ inhibitors, which suffered from inadequate selectivity or cellular potency. Functional studies demonstrated that CRISPR-mediated deletion of PI4KIIIβ in NIH3T3 fibroblasts significantly reduced cell migration and altered focal adhesion (FA) dynamics. PI4KIIIβ-knockout cells exhibited a 25-hour half-wound closure time compared to 18 hours in wild-type cells, alongside increased FA numbers and disrupted PI4P vesicle transport to leading edges [8]. These findings validated PI4KIIIβ’s role in cytoskeletal remodeling and highlighted the need for potent inhibitors to probe its biology.
PI4KIIIbeta-IN-10 (referred to as "Compound 10" in early literature) was optimized through structure-activity relationship (SAR) screening. It demonstrated sub-nanomolar enzymatic inhibition (IC₅₀ = 3.6 nM) and robust antiviral activity in cellular models. For example, in HCV genotype 2a-infected Huh-7.5 cells, it achieved an IC₅₀ of 1,300 nM for viral replication, with minimal cytotoxicity (CC₅₀ = 32,000 nM), yielding a selectivity index of >24 [1] [5]. This >200-fold selectivity over related lipid kinases (e.g., PI4KIIIα, PI3Kα) positioned it as a premier chemical tool for dissecting PI4KIIIβ-dependent pathways without confounding off-target effects [5].
PI4KIIIbeta-IN-10 (molecular weight: 475.58 g/mol; formula: C₂₂H₂₅N₃O₅S₂) incorporates a methylthiazole core linked to a sulfonamide-phenol moiety, enabling high-affinity interactions with PI4KIIIβ’s ATP-binding pocket. Its design overcomes critical drawbacks of predecessors like PIK93 or AL-9 through three innovations:
Enhanced Selectivity: Unlike earlier inhibitors with activity against PI3Kα/γ or PI4KIIIα, PI4KIIIbeta-IN-10 shows negligible inhibition (<20%) of PI4K2α, PI4K2β, and PI3Kβ at concentrations ≤20 µM [1] [10]. This specificity is attributed to its unique binding mode, which exploits a hydrophobic cleft in PI4KIIIβ through the 2,2-dimethylpropanamide group (Fig. 1A).
Optimized Cellular Penetration: The compound’s logP value (~3.2, predicted) and sulfonamide linker confer balanced hydrophobicity, enabling efficient cellular uptake. In NIH3T3 migration assays, PI4KIIIbeta-IN-10 (10 µM) phenocopied genetic PI4KIIIβ deletion, reducing directional vesicle transport of PI4P to leading edges by >60% [8].
Functional Versatility: PI4KIIIbeta-IN-10 inhibits PI4P-dependent processes beyond virology. It disrupts vesicle tethering to focal adhesions, accelerating FA disassembly (Fig. 1B). It also modulates autophagy pathways, as evidenced by LC3-II accumulation and TFEB nuclear translocation in VAPA/B-deficient cells [1] [3].
Table 2: Comparative Profile of PI4KIIIbeta-IN-10 vs. Earlier Inhibitors
Feature | PI4KIIIbeta-IN-10 | Earlier Inhibitors (e.g., PIK93) |
---|---|---|
PI4KIIIβ IC₅₀ | 3.6 nM | 7–50 nM |
Selectivity (vs. PI3Kα) | >2,700-fold | <100-fold |
Antiviral Activity (HCV) | 1,300 nM (IC₅₀) | >5,000 nM (IC₅₀) |
Cytotoxicity (CC₅₀) | 32,000 nM | <10,000 nM |
Off-target Kinase Inhibition | Minimal (≤20% at 20 µM) | Significant (PI3Kγ, VPS34) |
Data derived from biochemical/cellular assays [5] [8] [10].
Fig. 1: Mechanism of Action Insights:A. Structural Basis for Selectivity: The methylthiazole and tert-butylamide groups occupy PI4KIIIβ-specific hydrophobic pockets, avoiding conserved residues targeted by pan-kinase inhibitors.B. Functional Impact: PI4KIIIbeta-IN-10 blocks PI4P vesicle fusion with focal adhesions (FAs), preventing FA disassembly and impairing cell motility [8].
Appendix: Compound Nomenclature
Identifier | Name |
---|---|
Systematic Name | N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Synonyms | PI4KIIIbeta-IN-10; SCHEMBL14851574 |
CAS No. | 1881233-39-1 |
Molecular Formula | C₂₂H₂₅N₃O₅S₂ |
IUPAC Name | Same as systematic name |
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